molecular formula C42H78N2O14 B13844873 Dirithromycin-d3

Dirithromycin-d3

Cat. No.: B13844873
M. Wt: 838.1 g/mol
InChI Key: WLOHNSSYAXHWNR-CEWUKNABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dirithromycin-d3 is a deuterated isotopologue of dirithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin. It is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based assays, due to its isotopic purity and structural similarity to the non-deuterated parent compound .

Properties

Molecular Formula

C42H78N2O14

Molecular Weight

838.1 g/mol

IUPAC Name

(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R,17S)-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-9-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one

InChI

InChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,30-,31+,32?,33-,34+,35+,36-,37-,39+,40-,41-,42-/m1/s1/i11D3

InChI Key

WLOHNSSYAXHWNR-CEWUKNABSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@H]3[C@H](C([C@@H](C[C@@]2(C)O)C)N[C@H](O3)COCCOC)C)(C)O)CC)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)C

Canonical SMILES

CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 62013-04-1
  • Molecular Formula : C₄₂D₃H₇₅N₂O₁₄
  • Molecular Weight : 838.092 g/mol
  • Synonyms: Antibiotic AS-E 136, Ase 136, DRM, Dirithomycin .

Dirithromycin itself is a prodrug that hydrolyzes to erythromycyclamine in vivo, exhibiting broad-spectrum antibacterial activity. The deuterated form (Dirithromycin-d3) is critical for pharmacokinetic studies, enabling precise quantification of the parent drug in biological matrices .

Structural and Functional Overview

This compound belongs to the macrolide antibiotic class, which includes deuterated analogs of erythromycin and azithromycin. Below is a comparative analysis with structurally related deuterated compounds:

Table 1: Structural and Analytical Comparison
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Primary Applications
This compound 62013-04-1 C₄₂D₃H₇₅N₂O₁₄ 838.092 Metabolic studies, internal standard
Erythromycin-13C-d3 2378755-50-9 C₃₇H₆₇¹³CₓD₃NO₁₃ ~748.84 Analytical method validation, QC
Azithromycin-d3 Not Provided C₃₈H₆₉D₃N₂O₁₂ 752.00 ANDA support, QC assays

Key Observations :

Structural Similarities :

  • All three compounds are deuterated derivatives of macrolide antibiotics. This compound and Erythromycin-13C-d3 share a 14-membered lactone ring, while Azithromycin-d3 features a 15-membered azalide ring with a nitrogen substitution .
  • Deuterium (²H) and ¹³C labeling enhance mass spectral differentiation, critical for avoiding interference in LC-MS/MS analyses .

Functional Differences :

  • This compound : Used to study the prodrug activation pathway of dirithromycin, which is distinct from erythromycin due to its cyclic carbamate linkage .
  • Azithromycin-d3 : Preferred for studies requiring extended half-life analogs, as azithromycin’s pharmacokinetics include prolonged tissue retention compared to erythromycin derivatives .

Table 2: Pharmacokinetic and Regulatory Profiles
Parameter This compound Erythromycin-13C-d3 Azithromycin-d3
Half-Life (Parent) ~44 hours (prodrug) ~1.5 hours ~68 hours
Metabolic Pathway Hydrolysis to erythromycyclamine Hepatic CYP3A4 metabolism Tissue penetration, lysosomal trapping
Regulatory Use ICH-compliant structural characterization FDA/EMA method validation ANDA submissions

Critical Insights :

  • Stability in Assays : this compound’s deuterium labeling minimizes isotopic exchange, ensuring reliability in long-term metabolic studies .
  • Azithromycin-d3 : Its high molecular weight (752 g/mol) and nitrogen-rich structure improve ionization efficiency in positive-mode MS, enhancing detection limits .

Challenges and Limitations

  • Synthetic Complexity : this compound’s cyclic carbamate group complicates deuterium incorporation compared to erythromycin derivatives, raising production costs .
  • Data Gaps: Clinical ADME (Absorption, Distribution, Metabolism, Excretion) data for this compound are sparse, requiring extrapolation from non-deuterated dirithromycin .

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